N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
Overview
Description
N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of research areas, including biochemistry, pharmacology, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it potentially useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for DNA detection, making it useful for studying DNA in biological samples. Additionally, this compound has been found to have anti-cancer properties, making it useful for studying cancer cells in vitro. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of using this compound in vivo.
Future Directions
There are several future directions for research on N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide. One area of research that could be explored is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to develop more potent derivatives. Additionally, this compound could be studied for its potential as a fluorescent probe for DNA detection in vivo. Further studies are needed to determine the safety and efficacy of using this compound in vivo for this purpose. Finally, this compound could be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in vivo for the treatment of inflammatory diseases.
Scientific Research Applications
N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been studied for its potential applications in scientific research. One area of research that has been explored is its use as a fluorescent probe for DNA detection. This compound has been found to bind to DNA and emit a fluorescent signal, making it useful for detecting DNA in biological samples. Additionally, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer treatment.
properties
IUPAC Name |
N-[7-methoxy-2-(3-nitrophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c1-10(25)21-19-15-16(13-7-4-8-14(29-2)17(13)30-20(15)26)22-18(23-19)11-5-3-6-12(9-11)24(27)28/h3-9H,1-2H3,(H,21,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQNSNZBQQSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=C2C=CC=C3OC)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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